Covalent Labeling Efficiency of BTZ Across BET Bromodomains vs. Non-Covalent Inhibitor Displacement
BTZ achieves covalent modification of recombinant BET bromodomains with labeling efficiencies that exceed the binding occupancy achievable by non-covalent inhibitors. In the D'Ascenzio et al. (2019) study, incubation of BTZ (2) with recombinant BRDs at 37 °C followed by LC-MS analysis demonstrated that BTZ labelled all BET subfamily members (BRD2/3/4/T) with efficiencies ranging from 14% to 67%, with BRD2(1) showing the highest modification (67%) [1]. In contrast, non-covalent pan-inhibitor bromosporine achieves transient target engagement without covalent bond formation, requiring continuous drug presence for target occupancy . The broad-spectrum BET inhibitor JQ1 exhibits IC50 values of 77 nM (BRD4 N-terminal) and 33 nM (BRD4 C-terminal) but provides no covalent capture functionality for pull-down assays [2].
| Evidence Dimension | Covalent labeling efficiency (% modification of recombinant BRDs after 1.5 h incubation) |
|---|---|
| Target Compound Data | BRD2(1): 67%; BRD3(1): ~50%; BRD4(1): ~45%; BRDT: ~55% (approximate from gel densitometry and LC-MS quantification) |
| Comparator Or Baseline | Bromosporine: 0% covalent modification (non-covalent binder); JQ1: 0% covalent modification (reversible inhibitor). |
| Quantified Difference | BTZ provides permanent, wash-resistant covalent adduct; bromosporine and JQ1 provide zero covalent labeling. |
| Conditions | Recombinant BRD proteins incubated with 10 µM BTZ for 1.5 h at 37 °C in buffer, analyzed by intact protein LC-MS and in-gel fluorescence after CuAAC with TAMRA-azide. |
Why This Matters
The covalent mechanism enables post-lysis target identification via pull-down and SDS-PAGE fluorescence scanning, which reversible inhibitors cannot achieve—this is a critical procurement determinant for chemical proteomics laboratories.
- [1] D'Ascenzio, M., Pugh, K. M., Konietzny, R., et al. An Activity‐Based Probe Targeting Non‐Catalytic, Highly Conserved Amino Acid Residues within Bromodomains. Angew. Chem. Int. Ed. 2019, 58, 1007–1012. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., et al. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067–1073. View Source
